molecular formula C20H16INO5 B14921839 Methyl 2-[({5-[(4-iodophenoxy)methyl]-2-furyl}carbonyl)amino]benzoate

Methyl 2-[({5-[(4-iodophenoxy)methyl]-2-furyl}carbonyl)amino]benzoate

Cat. No.: B14921839
M. Wt: 477.2 g/mol
InChI Key: SBENKKZKHPBYJY-UHFFFAOYSA-N
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Description

Methyl 2-[({5-[(4-iodophenoxy)methyl]-2-furyl}carbonyl)amino]benzoate is a complex organic compound with a unique structure that includes an iodophenoxy group, a furan ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[({5-[(4-iodophenoxy)methyl]-2-furyl}carbonyl)amino]benzoate typically involves multiple steps, including the formation of the iodophenoxy group, the furan ring, and the benzoate ester. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and a boron reagent, and it is known for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[({5-[(4-iodophenoxy)methyl]-2-furyl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 2-[({5-[(4-iodophenoxy)methyl]-2-furyl}carbonyl)amino]benzoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[({5-[(4-iodophenoxy)methyl]-2-furyl}carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-iodophenoxy)benzoate: Similar structure but lacks the furan ring.

    Methyl 2-amino-4,5-dimethoxybenzoate: Similar benzoate ester but different substituents.

Uniqueness

Methyl 2-[({5-[(4-iodophenoxy)methyl]-2-furyl}carbonyl)amino]benzoate is unique due to its combination of an iodophenoxy group, a furan ring, and a benzoate ester. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H16INO5

Molecular Weight

477.2 g/mol

IUPAC Name

methyl 2-[[5-[(4-iodophenoxy)methyl]furan-2-carbonyl]amino]benzoate

InChI

InChI=1S/C20H16INO5/c1-25-20(24)16-4-2-3-5-17(16)22-19(23)18-11-10-15(27-18)12-26-14-8-6-13(21)7-9-14/h2-11H,12H2,1H3,(H,22,23)

InChI Key

SBENKKZKHPBYJY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)I

Origin of Product

United States

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